N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide
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Overview
Description
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its intense coloration, and its multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with N-[5-[Bis-(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide under alkaline conditions to form the azo compound.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors for the diazotization and coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its intense coloration. It can also serve as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Potential use in drug development as a molecular scaffold for designing new therapeutic agents.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mechanism of Action
The mechanism of action of N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide largely depends on its application:
As a Dye: The azo group is responsible for the compound’s ability to absorb visible light, resulting in its vibrant color.
In Biological Systems: The compound can interact with various biomolecules, potentially altering their function or structure. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-fluoro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chlorine or fluorine analogs. The specific combination of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
27189-31-7 |
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Molecular Formula |
C20H23BrN6O8 |
Molecular Weight |
555.3 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C20H23BrN6O8/c1-3-35-19-11-16(15(22-12(2)30)10-17(19)25(4-6-28)5-7-29)23-24-20-14(21)8-13(26(31)32)9-18(20)27(33)34/h8-11,28-29H,3-7H2,1-2H3,(H,22,30) |
InChI Key |
CZRLMQSJSAOTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCO)CCO |
Origin of Product |
United States |
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